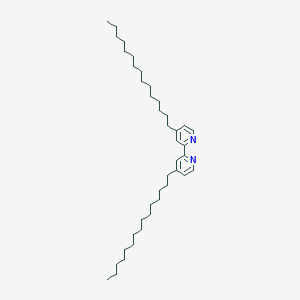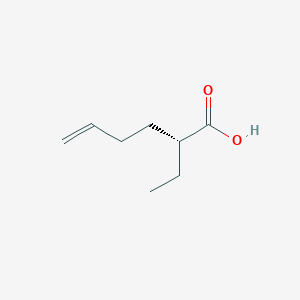
4,4'-Dipentadecyl-2,2'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Dipentadecyl-2,2’-bipyridine: is an organic compound belonging to the bipyridine family. Bipyridines are heterocyclic compounds with two pyridine rings connected by a single bond. The compound is characterized by the presence of long alkyl chains (pentadecyl groups) attached to the 4 and 4’ positions of the bipyridine core. This structural modification imparts unique physical and chemical properties to the compound, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dipentadecyl-2,2’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction , which involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of 4,4’-Dipentadecyl-2,2’-bipyridine may involve large-scale coupling reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of contamination and improves the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4,4’-Dipentadecyl-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the bipyridine core to dihydrobipyridine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: N-oxides of 4,4’-Dipentadecyl-2,2’-bipyridine.
Reduction: Dihydrobipyridine derivatives.
Substitution: Various substituted bipyridine derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
4,4’-Dipentadecyl-2,2’-bipyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are valuable in catalysis and materials science.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Wirkmechanismus
The mechanism of action of 4,4’-Dipentadecyl-2,2’-bipyridine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, including enzymes and receptors, modulating their activity. The long alkyl chains enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability.
Vergleich Mit ähnlichen Verbindungen
- 4,4’-Di-tert-butyl-2,2’-bipyridine
- 4,4’-Dimethyl-2,2’-bipyridine
- 4,4’-Bis(trifluoromethyl)-2,2’-bipyridine
Comparison:
- 4,4’-Dipentadecyl-2,2’-bipyridine stands out due to its long alkyl chains, which impart unique solubility and interaction properties compared to other bipyridine derivatives.
- 4,4’-Di-tert-butyl-2,2’-bipyridine has bulky tert-butyl groups, making it less flexible but more sterically hindered.
- 4,4’-Dimethyl-2,2’-bipyridine is smaller and more rigid, with different electronic properties.
- 4,4’-Bis(trifluoromethyl)-2,2’-bipyridine has electron-withdrawing trifluoromethyl groups, affecting its reactivity and coordination behavior.
Eigenschaften
CAS-Nummer |
142646-60-4 |
|---|---|
Molekularformel |
C40H68N2 |
Molekulargewicht |
577.0 g/mol |
IUPAC-Name |
4-pentadecyl-2-(4-pentadecylpyridin-2-yl)pyridine |
InChI |
InChI=1S/C40H68N2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-37-31-33-41-39(35-37)40-36-38(32-34-42-40)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-36H,3-30H2,1-2H3 |
InChI-Schlüssel |
SSRATTFPDBAZRF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC1=CC(=NC=C1)C2=NC=CC(=C2)CCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(4-Hydroxybutoxy)-3-oxopropyl]phenylphosphinic acid](/img/structure/B12553935.png)
![Propane, 2,2'-[1,2-ethynediylbis(telluro)]bis-](/img/structure/B12553942.png)

![4,4'-(Propane-1,3-diyl)bis[1-(propan-2-yl)pyridin-1-ium] diiodide](/img/structure/B12553971.png)

![4-[(E)-Benzylimino-methyl]-benzoic acid methyl ester](/img/structure/B12553980.png)
![4-{4-[3-(Dimethylamino)benzamido]phenyl}butanoic acid](/img/structure/B12553985.png)
![1-Chloro-4-[4-(4-hexylphenyl)buta-1,3-diyn-1-yl]benzene](/img/structure/B12553989.png)
![N-[3-Methyl-5-(2-phenylethenyl)-1,2-oxazol-4-yl]-N'-phenylthiourea](/img/structure/B12554001.png)




![N-[2-(4-Hydroxyphenoxy)ethyl]cyclopropanecarboxamide](/img/structure/B12554038.png)
